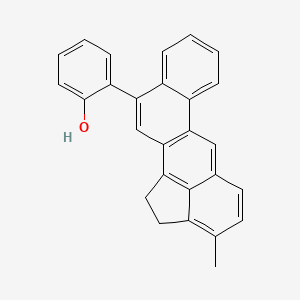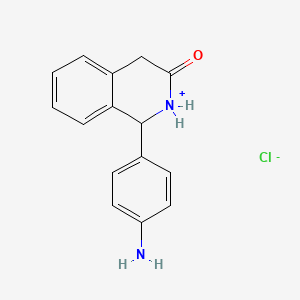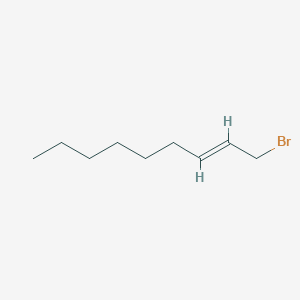
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate is a complex organic compound with the molecular formula C20H18N2O6S and a molecular weight of 414.4 g/mol It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxy group and the other with a phenoxyethyl hydrogen sulphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate typically involves the diazotization of 4-aminobiphenyl-3-ol followed by coupling with 4-phenoxyethyl hydrogen sulphate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Conditions involving Lewis acids or bases to facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Biphenylamines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with biological targets, leading to various physiological effects. The hydroxy and phenoxy groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylphenol: Similar in structure but lacks the azo and phenoxyethyl hydrogen sulphate groups.
Azo dyes: Share the azo linkage but differ in the substituents on the aromatic rings.
Uniqueness
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
73301-95-8 |
|---|---|
Formule moléculaire |
C20H18N2O6S |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C20H18N2O6S/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26/h1-11,14,23H,12-13H2,(H,24,25,26) |
Clé InChI |
DUIKFSGXLFVAMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)

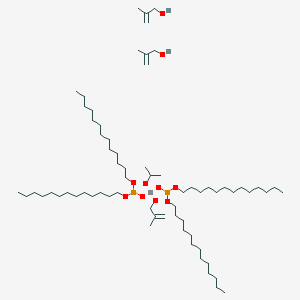
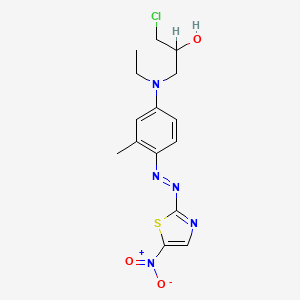
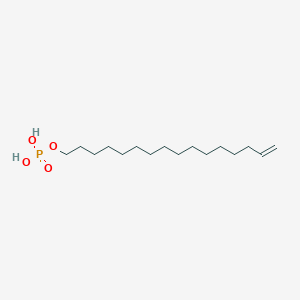

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)
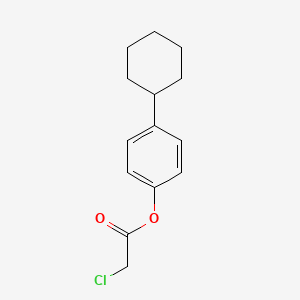
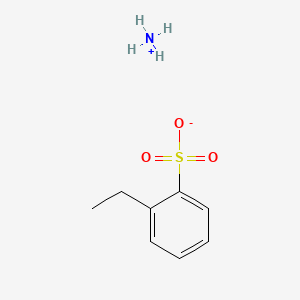
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
